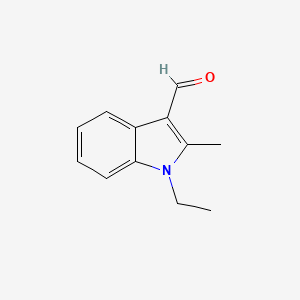

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

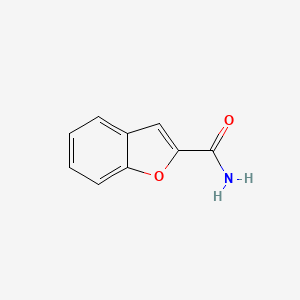

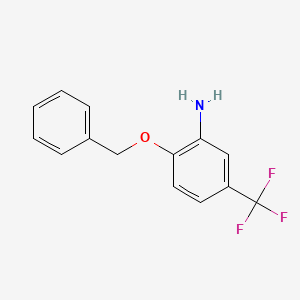

“1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 66727-64-8. Its molecular weight is 187.24 . It is used in the field of chemistry as a precursor for the synthesis of various biologically active structures .

Synthesis Analysis

1H-Indole-3-carboxaldehyde and its derivatives, which include “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde”, are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Molecular Structure Analysis

The InChI Code for “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” is 1S/C12H13NO/c1-3-13-9(2)11(8-14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid .

Physical And Chemical Properties Analysis

The compound “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” has a molecular weight of 187.24 . It is typically stored at refrigerated temperatures .

科学的研究の応用

Role in Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives, including 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . These compounds play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .

Synthesis of Active Molecules

1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of various biologically active structures . These include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Pharmaceutical Applications

The indole nucleus, a part of 1H-Indole-3-carbaldehyde and its derivatives, has exhibited many important biological activities . These include antioxidant , antibiotic , anti-inflammatory , antimicrobial , anticancer , antihyperglycemic , protein kinase inhibitors , and anti-HIV activities.

Synthesis of Heterocyclic Derivatives

1H-Indole-3-carbaldehyde and its derivatives are significant precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

Aldose Reductase Inhibitors

Some products derived from 1H-Indole-3-carbaldehyde and its derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors .

Anti-HIV Applications

Novel indolyl derivatives, which can be synthesized from 1H-Indole-3-carbaldehyde and its derivatives, have been reported to have potential anti-HIV-1 activity .

作用機序

Target of Action

The primary target of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is the aryl hydrocarbon receptor in intestinal immune cells . This receptor plays a crucial role in cell biology, particularly in the immune response .

Mode of Action

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde acts as a receptor agonist at the aryl hydrocarbon receptor . This interaction stimulates the production of interleukin-22, which facilitates mucosal reactivity .

Biochemical Pathways

Indole derivatives, to which this compound belongs, are known to have diverse biological activities . They can bind with high affinity to multiple receptors, which can lead to various downstream effects .

Result of Action

The molecular and cellular effects of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde’s action are largely dependent on its interaction with the aryl hydrocarbon receptor . This interaction leads to the production of interleukin-22, which can have various effects on the immune response .

将来の方向性

The compound “1-Ethyl-2-methyl-1H-indole-3-carbaldehyde” and its derivatives have significant potential in the field of medicinal and pharmaceutical chemistry . They are efficient chemical precursors for generating biologically active structures, offering access to complex molecules . This suggests a promising future direction in the exploration and development of new pharmaceutical compounds.

特性

IUPAC Name |

1-ethyl-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-13-9(2)11(8-14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZNBOCUQMXJFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=CC=CC=C21)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359288 |

Source

|

| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

CAS RN |

66727-64-8 |

Source

|

| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)